molecular formula C20H23N5O B13853096 N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide

Cat. No.: B13853096
M. Wt: 349.4 g/mol
InChI Key: KYRXRLJIUPXNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused heterocyclic system, making it an attractive scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[2,3-d]pyrimidines typically involves several steps, including cyclization reactions and functional group modifications. One common method involves the use of Cu-catalyzed reactions, microwave-assisted reactions, and pyrrole-based reactions . For instance, the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of CuCl and 6-methylpicolinic acid can yield pyrrolo[2,3-d]pyrimidines . Additionally, the use of NaI as an additive can facilitate the conversion of aryl bromide into the corresponding aryl iodide .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C20H23N5O/c1-12-13(2)23-19-16(12)18(21-10-11-22-20(26)15-8-9-15)24-17(25-19)14-6-4-3-5-7-14/h3-7,15H,8-11H2,1-2H3,(H,22,26)(H2,21,23,24,25)

InChI Key

KYRXRLJIUPXNAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)NCCNC(=O)C4CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.